

# Application Notes: Yeast Two-Hybrid Screening with ppDNM as Bait

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## Compound of Interest

Compound Name: *ppDNM*

Cat. No.: *B1233130*

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## Introduction

The yeast two-hybrid (Y2H) system is a powerful *in vivo* technique used to identify and characterize binary protein-protein interactions (PPIs).[1][2] This method is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD) that are physically separable but functionally require close proximity to activate reporter gene expression.[1][3][4] In a Y2H screen, the protein of interest, in this case, **ppDNM** (the "bait"), is fused to a DBD. A library of potential interacting partners (the "prey") is fused to an AD.[1] If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[1][4]

## Applications in Research and Drug Development

Yeast two-hybrid screening is a versatile tool with broad applications:

- **Discovery of Novel Protein Interactions:** It is widely used to identify previously unknown binding partners for a protein of interest, providing insights into its function and cellular pathways.[1]
- **Mapping Protein Interaction Networks:** High-throughput Y2H screening can be employed to map complex protein interaction networks (interactomes) on a genomic scale.[4][5]

- **Drug Discovery:** The Y2H system can be adapted to screen for small molecules that disrupt specific protein-protein interactions, identifying potential therapeutic candidates.[1][6] For instance, it has been used to find inhibitors of the interaction between the hepatitis C virus NS5A protein and the host protein cyclophilin A.[1]
- **Validation of Known Interactions:** It can be used to confirm suspected protein-protein interactions discovered through other methods.[7]

## Experimental Protocols

Here, we provide detailed protocols for performing a yeast two-hybrid screen using **ppDNM** as the bait protein with the widely used GAL4-based system.

### Protocol 1: Construction of the Bait Plasmid (pGBKT7-ppDNM)

This protocol describes the cloning of the gene encoding **ppDNM** into the pGBKT7 bait vector, which will express **ppDNM** as a fusion protein with the GAL4 DNA-binding domain.

- **Primer Design and PCR Amplification:**
  - Design PCR primers to amplify the full-length coding sequence of **ppDNM**. Add restriction sites to the primers that are compatible with the multiple cloning site (MCS) of the pGBKT7 vector. Ensure the **ppDNM** coding sequence will be in-frame with the GAL4 DBD.
  - Perform PCR to amplify the **ppDNM** gene.
- **Vector and Insert Preparation:**
  - Digest both the pGBKT7 vector and the purified **ppDNM** PCR product with the selected restriction enzymes.
  - Purify the digested vector and insert using a gel purification kit.
- **Ligation:**
  - Set up a ligation reaction with the digested pGBKT7 vector and the **ppDNM** insert at an appropriate molar ratio (e.g., 1:3).

- Incubate the ligation mixture as recommended by the ligase manufacturer.
- Transformation into E. coli:
  - Transform the ligation product into competent E. coli cells (e.g., DH5α).
  - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pGBKT7).
  - Incubate overnight at 37°C.
- Colony PCR and Plasmid Purification:
  - Screen individual E. coli colonies by colony PCR to identify those containing the pGBKT7-**ppDNM** construct.
  - Inoculate positive colonies into liquid LB medium with the selection antibiotic and grow overnight.
  - Purify the pGBKT7-**ppDNM** plasmid DNA using a miniprep kit.
- Verification:
  - Confirm the correct insertion of the **ppDNM** gene by restriction digest analysis and DNA sequencing.[\[8\]](#)

## Protocol 2: Testing the Bait for Autoactivation and Toxicity

Before proceeding with the library screen, it is crucial to ensure that the bait protein itself does not activate the reporter genes (autoactivation) and is not toxic to the yeast cells.[\[8\]](#)[\[9\]](#)

- Yeast Transformation:
  - Prepare competent yeast cells of an appropriate reporter strain (e.g., AH109 or Y2HGold).[\[8\]](#)[\[10\]](#)
  - Transform the pGBKT7-**ppDNM** plasmid into the competent yeast cells.[\[10\]](#)

- As controls, also transform the empty pGBKT7 vector (negative control) and a control bait plasmid known to not autoactivate.[8]
- Plating on Selective Media:
  - Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for yeast that have taken up the bait plasmid.[8]
  - Incubate at 30°C for 2-4 days until colonies appear.
- Assessing Autoactivation:
  - Patch the resulting colonies onto SD medium lacking tryptophan and histidine (SD/-Trp/-His) and SD medium lacking tryptophan, histidine, and adenine (SD/-Trp/-His/-Ade).[8]
  - Also, plate on media containing X- $\alpha$ -Gal to test for MEL1 reporter activation, if applicable.[8]
  - Incubate at 30°C for 3-5 days.
  - Interpretation: If colonies grow on the selective media (SD/-Trp/-His or SD/-Trp/-His/-Ade) or turn blue on X- $\alpha$ -Gal plates, it indicates that the **ppDNM** bait autoactivates the reporter genes.[8] This issue must be addressed before screening, for example, by using a higher concentration of 3-amino-1,2,4-triazole (3-AT) to increase the stringency or by creating deletion mutants of **ppDNM**.[\[11\]](#)[\[12\]](#)
- Assessing Toxicity:
  - Observe the growth of colonies on the initial SD/-Trp plates.
  - Interpretation: If the colonies containing pGBKT7-**ppDNM** are significantly smaller or grow much slower than the control colonies, the bait protein may be toxic to the yeast.

## Protocol 3: Yeast Two-Hybrid Library Screening

This protocol outlines the screening of a cDNA library for proteins that interact with **ppDNM**.

- Yeast Mating:

- Grow a liquid culture of the yeast strain containing the pGBKT7-**ppDNM** bait plasmid.
- In a separate culture, grow the yeast strain of the opposite mating type (e.g., Y187) that has been pre-transformed with a cDNA library in a prey vector (e.g., pGADT7).[12]
- Mix the bait and prey cultures and allow them to mate for several hours.[12]
- Selection of Diploids:
  - Plate the mating mixture on SD medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for diploid yeast cells that contain both the bait and prey plasmids.[10]
  - Incubate at 30°C for 3-5 days.
- Screening for Interactions:
  - Replica-plate the diploid colonies onto high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).[10]
  - Incubate at 30°C for 3-7 days and monitor for the growth of colonies.
- Identification of Positive Clones:
  - Colonies that grow on the high-stringency medium are considered positive "hits" and potentially harbor prey proteins that interact with **ppDNM**.
  - Isolate these positive colonies for further analysis.

## Protocol 4: Validation of Positive Interactions

It is essential to validate the interactions identified in the initial screen to eliminate false positives.[13]

- Plasmid Rescue and Sequencing:
  - Isolate the prey plasmids from the positive yeast colonies.
  - Transform the rescued plasmids into E. coli for amplification.

- Purify the prey plasmids and sequence the cDNA inserts to identify the potential interacting proteins.[14]
- Re-transformation and Confirmation:
  - Co-transform the identified prey plasmid along with the pGBKT7-**ppDNM** bait plasmid into a fresh yeast reporter strain.
  - As a control, co-transform the prey plasmid with an empty pGBKT7 vector or a vector containing an unrelated bait protein (e.g., Lamin).[3]
  - Plate the transformants on both non-selective (SD/-Trp/-Leu) and selective (SD/-Trp/-Leu/-His/-Ade) media.
  - A true interaction should only show growth on the selective medium when both the bait and prey are present, and not with the control bait.
- Quantitative  $\beta$ -Galactosidase Assay:
  - For a more quantitative measure of interaction strength, perform a liquid  $\beta$ -galactosidase assay (e.g., using ONPG as a substrate) on the confirmed positive interactions.[15]
- Orthogonal Validation:
  - To further confirm the biological relevance of the interaction, use an independent, non-Y2H method such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance.[11]

## Data Presentation

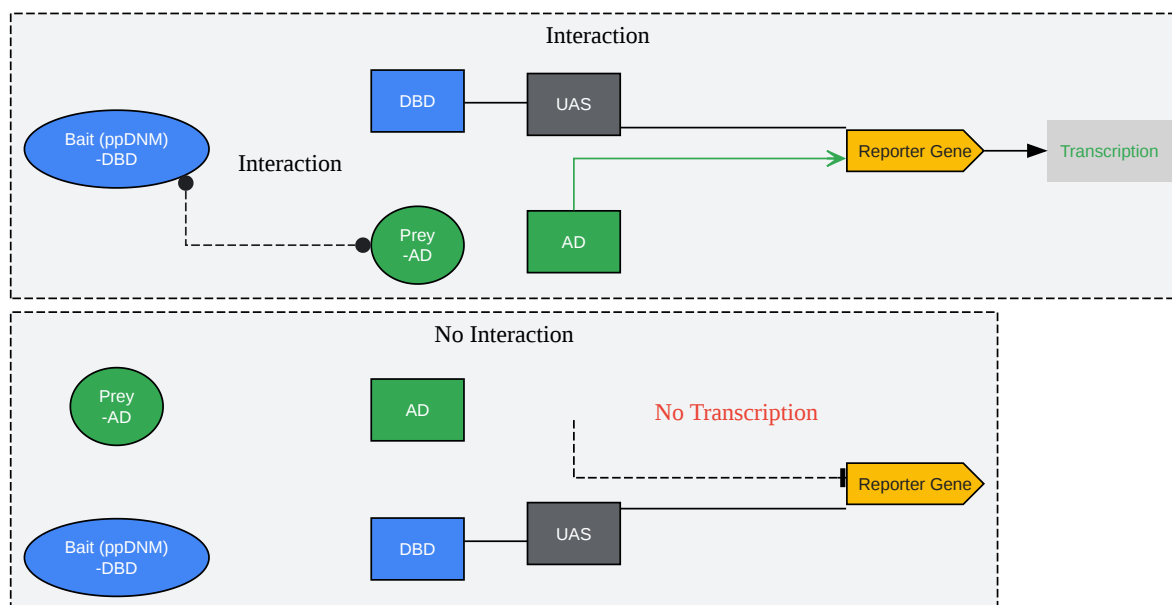
Quantitative data from Y2H experiments can provide a more nuanced understanding of interaction strength compared to simple growth assays.

Table 1: Comparison of  $\beta$ -galactosidase Reporter Assays[15]

Feature	X-Gal Assay	ONPG Assay
Principle	Hydrolysis of X-Gal by $\beta$ -galactosidase produces a blue precipitate.	Hydrolysis of ONPG by $\beta$ -galactosidase produces a yellow soluble product (o-nitrophenol).
Output	Qualitative (blue/white colony color)	Quantitative (spectrophotometric measurement of absorbance at 420 nm).
Sensitivity	High	Moderate, less sensitive than X-Gal.
Throughput	High (colony lifts)	Medium (requires cell lysis and incubation steps)
Application	Initial screening of a large number of clones.	Quantifying the strength of specific interactions.

## Visualizations

### Principle of the Yeast Two-Hybrid System

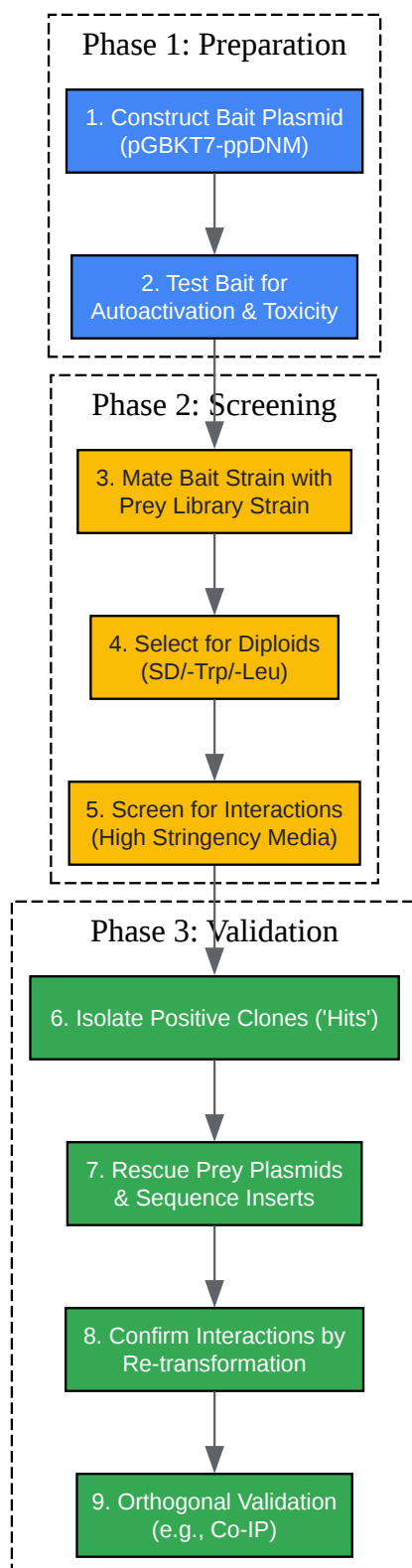


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Caption: Principle of the Yeast Two-Hybrid System.

## Experimental Workflow for Y2H Screening





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Caption: Workflow for Yeast Two-Hybrid Screening.

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